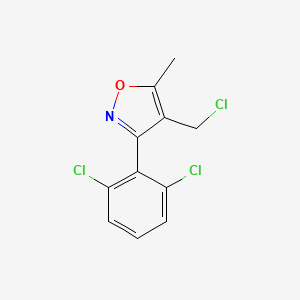

4-Chloromethyl-3-(2,6-dichlorophenyl)-5-methylisoxazole

Description

¹H NMR Analysis

The ¹H NMR spectrum (400 MHz, CDCl₃) reveals distinct proton environments:

| Signal (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 2.35 | Singlet | 3H | C5-CH₃ |

| 4.60 | Singlet | 2H | C4-CH₂Cl |

| 7.25–7.45 | Multiplet | 3H | Phenyl H |

The C4-CH₂Cl protons deshield to ~4.60 ppm due to electron-withdrawing effects of chlorine. The 2,6-dichlorophenyl group generates a characteristic multiplet at 7.25–7.45 ppm, while the C5-methyl group appears as a singlet at 2.35 ppm.

¹³C NMR Analysis

Key ¹³C NMR signals (100 MHz, CDCl₃):

| Signal (ppm) | Assignment |

|---|---|

| 12.4 | C5-CH₃ |

| 44.7 | C4-CH₂Cl |

| 125–135 | Phenyl C |

| 160.8 | C3 (isoxazole) |

| 168.2 | C5 (isoxazole) |

The C4-CH₂Cl carbon resonates at 44.7 ppm, while the isoxazole carbons (C3 and C5) appear downfield due to electronegative effects.

FT-IR Spectroscopy

FT-IR data (KBr pellet, cm⁻¹):

| Band (cm⁻¹) | Assignment |

|---|---|

| 3100–3000 | Aromatic C-H stretch |

| 2920, 2850 | Aliphatic C-H stretch |

| 1560 | C=N stretch (isoxazole) |

| 1480 | C-Cl stretch |

| 1220 | N-O stretch |

The C=N stretch at 1560 cm⁻¹ confirms the isoxazole ring, while C-Cl stretches at 1480 cm⁻¹ arise from the chloromethyl and dichlorophenyl groups.

UV-Vis Spectroscopy

UV-Vis data for this compound has not been explicitly reported. However, similar isoxazole derivatives exhibit π→π* transitions in the 250–300 nm range, attributable to the conjugated heteroaromatic system.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry (70 eV) reveals the following fragmentation pathways:

- Molecular ion : m/z 276 ([M]⁺, 100% relative intensity).

- Major fragments :

- m/z 241 ([M-Cl]⁺, ~65%)

- m/z 206 ([M-2Cl]⁺, ~40%)

- m/z 168 ([C₆H₃Cl₂]⁺, ~30%)

The chloromethyl group readily cleaves to form [M-Cl]⁺, while the dichlorophenyl moiety remains intact due to its stability. Isotopic patterns for Cl (3:1 ratio for M+2 peaks) confirm the presence of three chlorine atoms.

Properties

IUPAC Name |

4-(chloromethyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl3NO/c1-6-7(5-12)11(15-16-6)10-8(13)3-2-4-9(10)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUGTWAPVDDBEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370925 | |

| Record name | 4-(Chloromethyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303225-22-1 | |

| Record name | 4-(Chloromethyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization to Form the Isoxazole Core

- The synthesis begins with the condensation of 2,6-dichlorobenzaldoxime and methyl acetoacetate or related β-ketoesters under basic conditions (e.g., sodium methoxide or triethylamine) to form the isoxazole ring.

- This step yields 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid or its methyl ester, depending on reaction conditions.

Conversion to Acid Chloride

Introduction of the Chloromethyl Group

- The chloromethyl group at the 4-position can be introduced by halogenation of the methyl group adjacent to the isoxazole ring.

- One common method involves radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide, followed by substitution with chloride sources if necessary.

- Alternatively, direct chloromethylation can be achieved by treating the acid chloride intermediate with chloromethylating agents or via nucleophilic substitution reactions under controlled conditions.

Alternative Method Using Bis(trichloromethyl) Carbonate

- A patented method describes the use of bis(trichloromethyl) carbonate reacting with 3-(2-chlorophenyl)-5-methyl-4-isoxazole carboxylic acid in the presence of a catalyst (e.g., triethylamine or pyridine) in organic solvents such as tetrahydrofuran or ethyl acetate.

- This reaction proceeds at temperatures between 20–130 °C over 1–10 hours, providing a route to the corresponding acid chloride or chloromethyl derivative with good yield and reduced waste.

Reaction Conditions and Optimization

Research Findings and Yields

- Radical bromination of 5-methyl-3-phenylisoxazole-4-carboxylic acid derivatives yields bromomethyl intermediates with moderate yields; however, nucleophilic substitution to install amine or other groups can be low-yielding (~3% over two steps in some cases).

- Microwave-assisted synthesis has been explored to improve reaction rates and yields in related isoxazole functionalizations, indicating potential for process intensification.

- The bis(trichloromethyl) carbonate method offers a safer, higher-yielding alternative to traditional chlorination reagents with reduced hazardous waste generation.

- Purification typically involves recrystallization from ethanol/water mixtures or chromatographic techniques to ensure high purity of the final chloromethylated product.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization + Acid Chloride + Radical Halogenation | 2,6-Dichlorobenzaldoxime, methyl acetoacetate | Base, SOCl2, NBS, benzoyl peroxide | 60–80 °C (cyclization), reflux (halogenation) | Well-established, versatile | Moderate yields, side reactions possible |

| Bis(trichloromethyl) carbonate chlorination | 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid | Bis(trichloromethyl) carbonate, triethylamine | 20–130 °C, 1–10 h | High yield, reduced waste, safer reagents | Requires catalyst and controlled conditions |

| Microwave-assisted substitution | Bromomethyl intermediates | Microwave irradiation, nucleophiles | 120 °C, 30 min | Faster reactions, potential yield improvement | Specialized equipment needed |

Chemical Reactions Analysis

Types of Reactions

4-Chloromethyl-3-(2,6-dichlorophenyl)-5-methylisoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The chloromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloromethyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-Chloromethyl-3-(2,6-dichlorophenyl)-5-methylisoxazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloromethyl-3-(2,6-dichlorophenyl)-5-methylisoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes key structural analogues and their differentiating attributes:

Reactivity and Functional Group Influence

- Chloromethyl vs. Carboxylic Acid (CAS 3919-76-4): The chloromethyl group in the parent compound enables nucleophilic substitutions (e.g., with amines in to form SI18), whereas the carboxylic acid derivative exhibits hydrogen-bonding capacity and acidity (pKa ~3.5), making it suitable for salt formation in drug formulations .

- Carbonyl Chloride (CAS N/A): The carbonyl chloride derivative demonstrates heightened electrophilicity, enabling rapid acylation reactions but requiring anhydrous handling conditions .

Physicochemical Properties

- Solubility: The carboxylic acid derivative (CAS 3919-76-4) exhibits higher aqueous solubility (>10 mg/mL) compared to the lipophilic parent compound (<1 mg/mL in water) .

- Thermal Stability: The chloromethyl group in the parent compound confers moderate thermal stability (decomposition >150°C), whereas ester derivatives (e.g., ethyl carboxylate) show lower melting points due to reduced crystallinity .

Biological Activity

4-Chloromethyl-3-(2,6-dichlorophenyl)-5-methylisoxazole is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: . Its structure includes a chloromethyl group and a dichlorophenyl moiety, which are believed to enhance its biological interactions.

1. Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. Specifically, derivatives similar to this compound have shown efficacy against various microbial pathogens. For instance, studies have documented the effectiveness of certain isoxazole compounds in inhibiting bacterial growth and fungal infections.

2. Anticancer Properties

Isoxazole compounds are being investigated for their anticancer potential. A notable study highlighted the compound's ability to inhibit cyclooxygenase enzymes, suggesting anti-inflammatory and anticancer properties. Additionally, compounds with similar structures have demonstrated inhibitory effects on histone deacetylases (HDAC), which play critical roles in cancer cell proliferation and survival. The IC50 values for these compounds were significantly lower at HDAC-6 compared to other isoforms, indicating a targeted approach in cancer therapy .

3. Enzyme Inhibition

The compound has been studied for its interaction with monoamine oxidase (MAO), particularly the B isoform. This selectivity is advantageous for therapeutic applications in treating disorders such as depression and Parkinson's disease. The inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and dopamine, which are crucial for mood regulation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several isoxazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, demonstrating significant antimicrobial potential.

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines showed that the compound inhibited cell proliferation effectively. The treatment resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM against breast cancer cells. This suggests that the compound could serve as a lead for developing new anticancer agents .

Research Findings

Recent research has expanded on the pharmacological profiles of isoxazole derivatives:

Q & A

Basic: What are the standard synthetic routes for 4-Chloromethyl-3-(2,6-dichlorophenyl)-5-methylisoxazole?

Answer:

The compound is synthesized via a multi-step process:

Oxime Formation : React o-chlorobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions to form o-chlorobenzaldehyde oxime.

Cyclization : Condense the oxime with ethyl acetoacetate to form the isoxazole ring.

Chlorination : Treat with chlorine gas (Cl₂) to introduce the chloromethyl group at the 4-position .

Key Considerations : Solvent choice (e.g., dichloromethane for cyclization) and temperature control (e.g., 0–5°C during chlorination) are critical for yield optimization.

Basic: What spectroscopic techniques are recommended for structural characterization?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity. For example, the 2,6-dichlorophenyl group shows distinct aromatic splitting patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities; used in analogous isoxazole derivatives to validate bond angles and crystal packing .

- Mass Spectrometry (MS) : Determines molecular ion peaks and fragmentation patterns, critical for verifying chloromethyl and methyl substituents .

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

Answer:

- Catalyst Selection : Lewis acids (e.g., AlCl₃) enhance cyclization efficiency, reducing unreacted intermediates .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, minimizing side reactions .

- Temperature Gradients : Gradual heating during cyclization (e.g., 60°C → 80°C) prevents decomposition of heat-sensitive intermediates.

Data-Driven Approach : Monitor reaction progress via TLC or HPLC to identify optimal termination points .

Advanced: How do structural modifications at the 4-position influence biological activity?

Answer:

- Hydroxymethyl Derivatives : Increase hydrophilicity, enhancing solubility but reducing membrane permeability. Example: [3-(2,6-dichlorophenyl)-5-isopropyl-isoxazol-4-yl]methanol shows altered pharmacokinetics .

- Carboxylic Acid Derivatives : Improve target binding via hydrogen bonding (e.g., 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid in Dicloxacillin) .

Structure-Activity Relationship (SAR) : Use in vitro assays (e.g., enzyme inhibition) to correlate substituent effects with bioactivity .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:

- Purity Analysis : Employ HPLC to detect impurities (e.g., residual chlorination by-products) that may skew bioactivity results .

- Stereochemical Verification : Use chiral chromatography or X-ray crystallography to confirm enantiomeric purity, as racemic mixtures can exhibit variable activity .

- Assay Standardization : Compare studies using consistent cell lines (e.g., HEK293 for MAPK targeting) and protocols to isolate compound-specific effects .

Basic: What are the primary applications of this compound in pharmaceutical research?

Answer:

- Antibiotic Development : The carboxylic acid derivative (Dicloxacillin) targets penicillin-binding proteins, demonstrating β-lactamase resistance .

- Kinase Inhibition : Analogous isoxazoles (e.g., methyl 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylate) inhibit MAPK pathways, suggesting potential anticancer applications .

Advanced: What strategies are effective for improving the compound’s metabolic stability?

Answer:

- Prodrug Design : Introduce ester groups (e.g., ethoxycarbonyloxy) that hydrolyze in vivo to active metabolites, as seen in oxadiazole derivatives .

- Deuterium Incorporation : Replace labile hydrogens (e.g., at the chloromethyl group) with deuterium to slow CYP450-mediated degradation .

Basic: How to assess the compound’s stability under varying storage conditions?

Answer:

- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 6 months and monitor degradation via HPLC.

- Light Sensitivity Testing : UV-Vis spectroscopy to detect photodegradation products (common in halogenated aromatics) .

Advanced: What computational methods aid in predicting the compound’s reactivity?

Answer:

- DFT Calculations : Model electrophilic aromatic substitution to predict regioselectivity during chlorination .

- Molecular Docking : Simulate interactions with biological targets (e.g., MAPK) to prioritize derivatives for synthesis .

Advanced: How to address low yields in the final chlorination step?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.